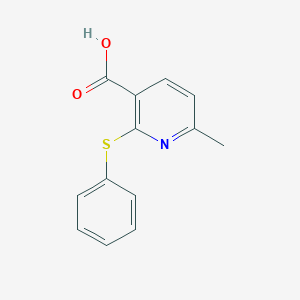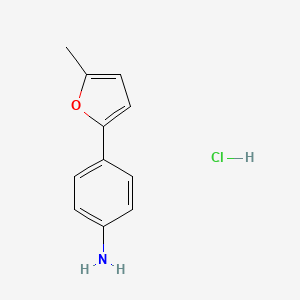
4-(5-methyl-2-furyl)aniline Hydrochloride
概要
説明
4-(5-methyl-2-furyl)aniline Hydrochloride is a biochemical compound used for proteomics research . It has a molecular formula of C11H11NO•HCl and a molecular weight of 209.67 .
Molecular Structure Analysis
The molecular structure of this compound consists of a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen) with a methyl group attached at the 5-position. This is connected to an aniline group (a phenyl group attached to an amino group) at the 4-position . The entire molecule is then attached to a hydrochloride group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the literature. It is known that its molecular weight is 209.67 and its molecular formula is C11H11NO•HCl .作用機序
The mechanism of action of 4-(5-methyl-2-furyl)aniline Hydrochloride is not fully understood. However, it is believed that the compound interacts with proteins and other biomolecules through hydrogen bonding and other interactions. This interaction can lead to changes in the conformation and function of these biomolecules.
Biochemical and Physiological Effects:
Studies have shown that this compound can interact with various proteins and other biomolecules in the body. This interaction can lead to changes in the function of these biomolecules, which can have both positive and negative effects on the body. For example, the compound has been shown to inhibit the activity of certain enzymes, which can be beneficial in the treatment of certain diseases. However, the compound can also have toxic effects on cells and tissues if used in high concentrations.
実験室実験の利点と制限
One of the main advantages of 4-(5-methyl-2-furyl)aniline Hydrochloride is its ability to stain proteins in electrophoresis. The compound is also relatively easy to synthesize and purify, which makes it a convenient tool for researchers. However, the compound can also have toxic effects on cells and tissues if used in high concentrations, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for research on 4-(5-methyl-2-furyl)aniline Hydrochloride. One area of focus could be the development of new biosensors for detecting biomolecules in the body. Another area of focus could be the development of new drugs for treating diseases such as cancer and diabetes. Additionally, further research could be done to better understand the mechanism of action of the compound and its potential side effects on the body.
科学的研究の応用
4-(5-methyl-2-furyl)aniline Hydrochloride has been studied for its potential use in various scientific applications. One of the primary applications is as a dye for staining proteins in electrophoresis. The compound has also been investigated for its potential use in the development of biosensors for detecting glucose and other biomolecules. Additionally, this compound has been studied for its potential use in the development of new drugs for treating various diseases.
Safety and Hazards
While specific safety and hazard information for 4-(5-methyl-2-furyl)aniline Hydrochloride is not available, it’s important to handle all chemicals with appropriate safety precautions. For example, similar compounds are classified as Acute Tox. 3 Oral Storage Class Code 6.1C - Combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .
特性
IUPAC Name |
4-(5-methylfuran-2-yl)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO.ClH/c1-8-2-7-11(13-8)9-3-5-10(12)6-4-9;/h2-7H,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHXMMAWOQGJBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC=C(C=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329187-43-1 | |
| Record name | Benzenamine, 4-(5-methyl-2-furanyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329187-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


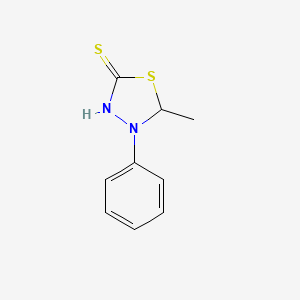

![[(4-Methylquinolin-2-yl)oxy]acetic acid](/img/structure/B3022934.png)

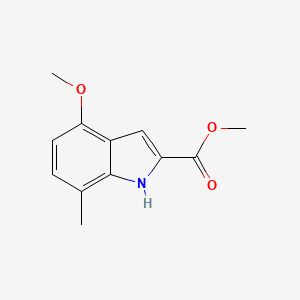
![5-[(3-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3022937.png)
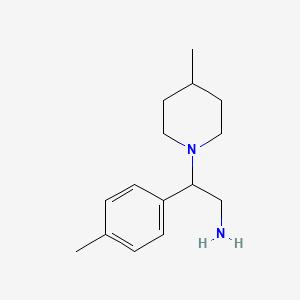
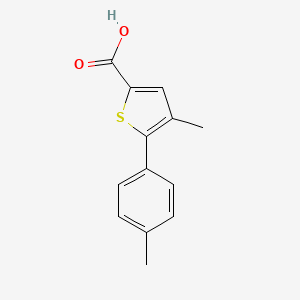
![4-Methyl-3-[(3-methylbutanoyl)amino]benzoic acid](/img/structure/B3022945.png)
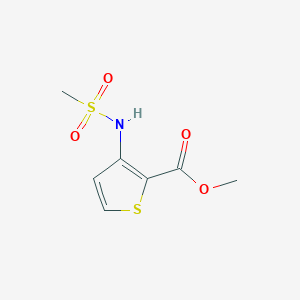

![5-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine](/img/structure/B3022949.png)

